1-(4-Fluorosulfonyloxyphenyl)pyrrolidine
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Overview
Description
1-(4-Fluorosulfonyloxyphenyl)pyrrolidine is a chemical compound with the molecular formula C10H12FNO2S It is characterized by the presence of a pyrrolidine ring attached to a phenyl group substituted with a fluorosulfonyloxy group
Preparation Methods
The synthesis of 1-(4-Fluorosulfonyloxyphenyl)pyrrolidine typically involves the reaction of 4-fluorophenylsulfonyl chloride with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Fluorosulfonyloxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to remove the sulfonyl group.
Hydrolysis: The fluorosulfonyloxy group can be hydrolyzed to form the corresponding phenol derivative.
Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorosulfonyloxyphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorosulfonyloxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrrolidine ring may also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
1-(4-Fluorosulfonyloxyphenyl)pyrrolidine can be compared with other similar compounds such as:
1-(4-Fluorophenylsulfonyl)pyrrolidine: Similar structure but lacks the sulfonyloxy group.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Phenylsulfonyl compounds: Compounds with different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorosulfonyloxyphenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3S/c11-16(13,14)15-10-5-3-9(4-6-10)12-7-1-2-8-12/h3-6H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLRYHMPHQRGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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